1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid
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Overview
Description
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a pyrazole ring attached to a boronic acid group, which is further connected to an isoindoline-1,3-dione moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the boronic acid group. The isoindoline-1,3-dione moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as the use of solvents like toluene and catalysts like p-toluenesulfonic acid, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development. The pyrazole ring and isoindoline-1,3-dione moiety contribute to the compound’s overall reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group.
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: Share the isoindoline-1,3-dione moiety but differ in the attached functional groups.
Uniqueness
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is unique due to its combination of a boronic acid group with a pyrazole ring and an isoindoline-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BN3O4/c18-12-10-3-1-2-4-11(10)13(19)17(12)6-5-16-8-9(7-15-16)14(20)21/h1-4,7-8,20-21H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBNNJKVPGUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCN2C(=O)C3=CC=CC=C3C2=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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